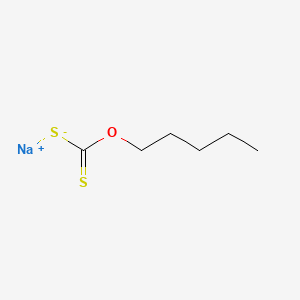

Sodium O-pentyl dithiocarbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium O-pentyl dithiocarbonate, also known as sodium amylxanthate, is a chemical compound with the molecular formula C6H11NaOS2. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent. The compound is known for its ability to selectively separate valuable minerals from ores.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium O-pentyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with sodium hydroxide and pentanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

CS2+NaOH+C5H11OH→C6H11NaOS2+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to facilitate the reaction. The product is then purified through various methods, including filtration and crystallization, to obtain a high-purity compound suitable for industrial use.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium O-pentyl dithiocarbonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Disulfides

Reduction: Thiols

Substitution: Metal xanthates

Applications De Recherche Scientifique

Chemical Applications

Organic Synthesis

Sodium O-pentyl dithiocarbonate serves as a reagent in organic synthesis, particularly in the formation of dithiocarbamate derivatives. It is utilized for its ability to form stable complexes with transition metals, which can be further employed in synthesizing other useful compounds .

Coordination Chemistry

In coordination chemistry, it acts as a ligand, forming complexes with metal ions. This property is significant for catalysis and materials science applications, where metal-dithiocarbamate complexes can exhibit unique electronic and optical properties .

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in treating diseases such as cancer and HIV. Its ability to interact with biological molecules suggests that it may play a role in drug development .

Industrial Applications

Mining Industry

One of the primary uses of this compound is as a flotation agent in the mining industry. It selectively binds to valuable minerals, facilitating their separation from ores during the flotation process. This application is crucial for recovering metals such as copper, lead, and zinc .

Polymer Industry

In the polymer sector, this compound is used as a stabilizer and processing aid. It helps enhance the properties of rubber and plastics by improving their resistance to degradation and enhancing their performance characteristics.

Case Study 1: Flotation Performance

A study conducted on the flotation performance of this compound demonstrated its effectiveness in selectively recovering copper from mixed mineral ores. The results indicated a significant increase in copper recovery rates when using this compound compared to traditional flotation agents.

Case Study 2: Antimicrobial Activity

In laboratory tests, this compound was evaluated against several bacterial strains. The findings showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential use as an antimicrobial agent in clinical settings.

Mécanisme D'action

The mechanism of action of sodium O-pentyl dithiocarbonate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where the compound selectively binds to valuable minerals, allowing them to be separated from the ore. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes .

Comparaison Avec Des Composés Similaires

- Sodium ethyl xanthate

- Sodium isopropyl xanthate

- Sodium butyl xanthate

Comparison: Sodium O-pentyl dithiocarbonate is unique due to its longer alkyl chain, which provides different solubility and selectivity properties compared to its shorter-chain counterparts. This makes it particularly effective in certain flotation processes where other xanthates may not perform as well .

Propriétés

Numéro CAS |

7607-99-0 |

|---|---|

Formule moléculaire |

C6H11NaOS2 |

Poids moléculaire |

186.3 g/mol |

Nom IUPAC |

sodium;pentoxymethanedithioate |

InChI |

InChI=1S/C6H12OS2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |

Clé InChI |

RFKHZOHSRQNNPW-UHFFFAOYSA-M |

SMILES |

CCCCCOC(=S)[S-].[Na+] |

SMILES canonique |

CCCCCOC(=S)[S-].[Na+] |

Key on ui other cas no. |

7607-99-0 |

Description physique |

Liquid |

Numéros CAS associés |

123-97-7 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.